Methyl 3-(2,4-dihydroxyphenyl)propionate Methyl 3-(2,4-dihydroxyphenyl)propionate
Brand Name: Vulcanchem
CAS No.: 17422-90-1
VCID: VC21305816
InChI: InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,11-12H,3,5H2,1H3
SMILES: COC(=O)CCC1=C(C=C(C=C1)O)O
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol

Methyl 3-(2,4-dihydroxyphenyl)propionate

CAS No.: 17422-90-1

Cat. No.: VC21305816

Molecular Formula: C10H12O4

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2,4-dihydroxyphenyl)propionate - 17422-90-1

Specification

CAS No. 17422-90-1
Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
IUPAC Name methyl 3-(2,4-dihydroxyphenyl)propanoate
Standard InChI InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,11-12H,3,5H2,1H3
Standard InChI Key AGDUPZONPGNRJL-UHFFFAOYSA-N
SMILES COC(=O)CCC1=C(C=C(C=C1)O)O
Canonical SMILES COC(=O)CCC1=C(C=C(C=C1)O)O
Appearance Oil

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

Methyl 3-(2,4-dihydroxyphenyl)propionate is a methyl ester derivative characterized by a 2,4-dihydroxyphenyl group connected to a propionate chain. The compound has been assigned several unique identifiers within chemical databases and reference systems. Its PubChem CID is 12112140, and it bears the CAS registry number 17422-90-1 . These standardized identifiers enable consistent referencing across scientific literature and chemical databases, facilitating research and information retrieval related to this compound.

Chemical Nomenclature and Synonyms

The compound possesses several systematic and common names in chemical literature:

  • Methyl 3-(2,4-dihydroxyphenyl)propanoate (IUPAC name)

  • Methyl 3-(2,4-dihydroxyphenyl)propionate

  • Benzenepropanoic acid, 2,4-dihydroxy-, methyl ester

  • Methyl-3-(2,4-dihydroxy phenyl) propanoate

These naming variations reflect different chemical nomenclature systems while representing the same molecular entity.

Structural Formula and Representation

The molecular formula of methyl 3-(2,4-dihydroxyphenyl)propionate is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol . The compound features a characteristic structure with two hydroxyl groups at positions 2 and 4 of the phenyl ring, connected to a propanoic acid methyl ester side chain. This structural arrangement, particularly the positioning of the hydroxyl groups, contributes significantly to its chemical reactivity and biological properties.

For computational and database purposes, the compound can be represented by the following identifiers:

  • InChI: InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6,11-12H,3,5H2,1H3

  • InChIKey: AGDUPZONPGNRJL-UHFFFAOYSA-N

  • SMILES: COC(=O)CCC1=C(C=C(C=C1)O)O

Physical and Chemical Properties

Physical Characteristics

Methyl 3-(2,4-dihydroxyphenyl)propionate is generally stored at ambient temperature, suggesting reasonable stability under standard laboratory conditions . Although comprehensive physical property data is limited in the available literature, we can infer its characteristics from its structural features and chemical composition. The presence of hydroxyl groups contributes to potential hydrogen bonding capabilities, which would influence its solubility profile in various solvents.

Chemical Reactivity

The reactivity of methyl 3-(2,4-dihydroxyphenyl)propionate is largely influenced by its functional groups. The compound contains:

  • An ester group (methyl propanoate moiety)

  • Two phenolic hydroxyl groups at positions 2 and 4 of the benzene ring

These functional groups enable various chemical reactions including:

  • Ester hydrolysis (potential conversion to the corresponding acid)

  • Phenolic reactions (oxidation, electrophilic substitution)

  • Hydrogen bonding interactions

The 2,4-dihydroxyl pattern on the benzene ring is particularly noteworthy, as it represents a catechol-like moiety that can participate in redox chemistry and metal chelation.

Biological Activity and Structure-Activity Relationships

Comparison with Related Compounds

Table 1. Comparison of Methyl 3-(2,4-dihydroxyphenyl)propionate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Distinguishing FeaturePotential Biological Activity
Methyl 3-(2,4-dihydroxyphenyl)propionateC₁₀H₁₂O₄196.202,4-dihydroxyl groupsPotential tyrosinase inhibition
Methyl 3-(4-hydroxyphenyl)propionateC₁₀H₁₂O₃180.20Single 4-hydroxyl groupLesser tyrosinase inhibition potential
(E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneVariableVariable2,4-dihydroxyl groups with thiophene moietyDemonstrated tyrosinase inhibition

This comparison illustrates how subtle structural differences, particularly in hydroxylation patterns, can significantly impact biological activity profiles. The table emphasizes the importance of the 2,4-dihydroxyl arrangement in conferring specific enzyme inhibitory properties .

Research Applications and Significance

Structure-Based Design Applications

The established relationship between the 2,4-dihydroxyphenyl structure and tyrosinase inhibition provides a foundation for structure-based design of related compounds with enhanced properties. Understanding how methyl 3-(2,4-dihydroxyphenyl)propionate and similar molecules interact with target enzymes enables rational modification strategies to:

  • Enhance potency of inhibition

  • Improve selectivity for specific enzyme targets

  • Optimize pharmacokinetic properties

  • Reduce potential toxicity

This structure-activity knowledge contributes to the development of new compounds with applications in dermatology, cosmetics, and potentially pharmaceutical industries.

Analytical Methods and Characterization

Spectroscopic Identification

Identification and characterization of methyl 3-(2,4-dihydroxyphenyl)propionate can be achieved through various spectroscopic and analytical techniques. While specific spectral data for this compound was limited in the provided literature, standard approaches would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible spectroscopy

These methods collectively provide comprehensive structural confirmation and purity assessment of the compound.

Chromatographic Analysis

Chromatographic techniques suitable for analysis of methyl 3-(2,4-dihydroxyphenyl)propionate include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS), particularly relevant given that this technique has been used to identify related compounds in plant extracts

  • Thin-Layer Chromatography (TLC) for preliminary identification and purity assessment

These methods are essential for both qualitative identification and quantitative determination of the compound in various matrices and formulations.

Future Research Directions

Areas for Further Investigation

Several knowledge gaps exist that warrant additional research:

  • Direct experimental determination of tyrosinase inhibitory activity specifically for methyl 3-(2,4-dihydroxyphenyl)propionate

  • Comprehensive toxicological assessment

  • Metabolism and pharmacokinetic profiling

  • Structure optimization studies to enhance biological activity

  • Exploration of additional biological activities beyond tyrosinase inhibition

Addressing these research areas would provide a more complete understanding of this compound's properties and potential applications.

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